molecular formula C17H18N4S B12247631 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12247631
M. Wt: 310.4 g/mol
InChI Key: SEDAVIZDGGMLJO-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a unique combination of cyclopropyl, thiadiazole, phenyl, and piperidine groups

Preparation Methods

The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the cyclopropyl group. The phenylpiperidine moiety is then synthesized and coupled with the thiadiazole intermediate. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H18N4S/c18-12-17(14-4-2-1-3-5-14)8-10-21(11-9-17)16-19-15(20-22-16)13-6-7-13/h1-5,13H,6-11H2

InChI Key

SEDAVIZDGGMLJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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